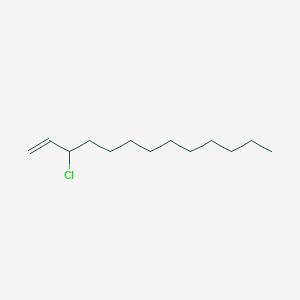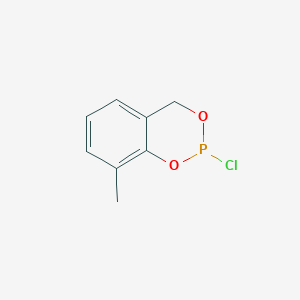![molecular formula C12H15NO B12552697 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- CAS No. 181381-18-0](/img/structure/B12552697.png)
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.2270 g/mol . It is also known by several other names, including 4-Dimethylaminocinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propenal group.
Méthodes De Préparation
The synthesis of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- can be compared with other similar compounds such as:
4-Dimethylaminocinnamaldehyde: Similar structure but lacks the methyl group on the propenal chain.
p-Dimethylaminocinnamaldehyde: Another name for 4-Dimethylaminocinnamaldehyde.
Cinnamaldehyde, p-(dimethylamino)-: Similar structure with slight variations in the positioning of functional groups.
The uniqueness of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
181381-18-0 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-2-methylprop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-10(9-14)8-11-4-6-12(7-5-11)13(2)3/h4-9H,1-3H3 |
Clé InChI |
ZZNDWTMGGCTTSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)N(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
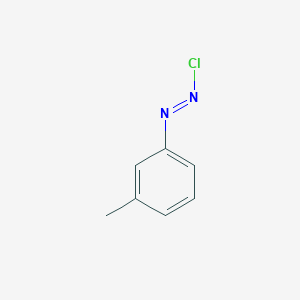

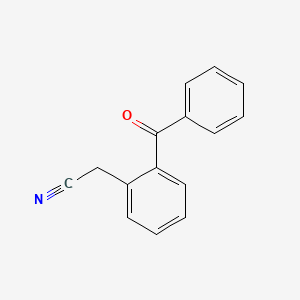
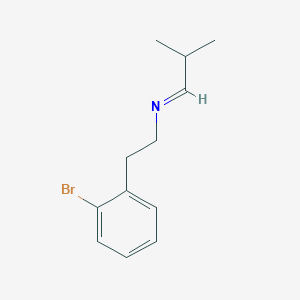

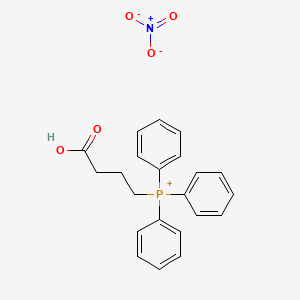
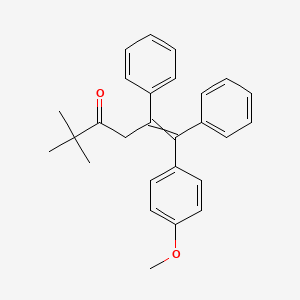

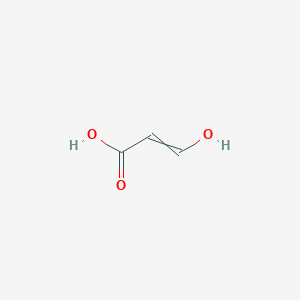

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
